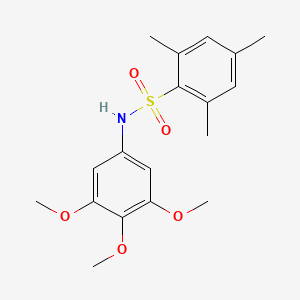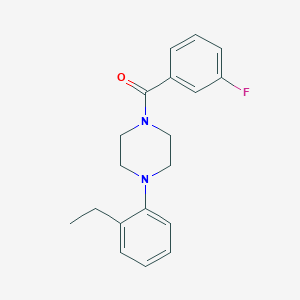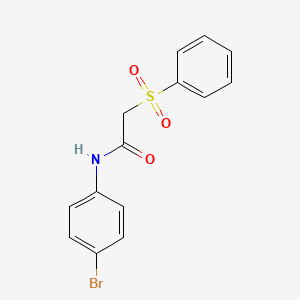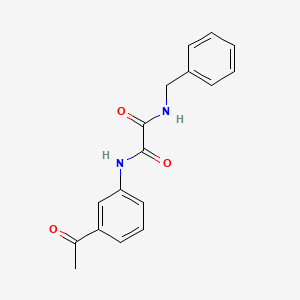
2,4,6-trimethyl-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
Descripción general
Descripción
2,4,6-trimethyl-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (TMB-PS) is a chemical compound that has shown significant potential in scientific research applications. This compound is a sulfonamide derivative that has been synthesized using various methods. TMB-PS has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity Studies
- Synthesis and Bioactivity : A study conducted by Gul et al. (2016) focused on synthesizing a series of new benzenesulfonamides, including derivatives with 3,4,5-trimethoxy moieties. These compounds were evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy groups, showed significant cytotoxic activities, hinting at their potential in anti-tumor activity studies.
Antimicrobial Properties
- Hybrid Molecules with Antimicrobial Activity : Research by Zani et al. (2009) developed novel hybrid molecules combining benzenesulfonamides with active antimicrobial benzo[d]isothiazol-3-ones. These compounds displayed moderate antibacterial properties, particularly against gram-positive bacteria, and exhibited synergistic inhibitory activity when combined with other agents like trimethoprim against specific bacterial strains.
Anticancer Drug Candidates
- Potential as Selective Inhibitors for Cancer Therapy : A study by Gul et al. (2018) synthesized and evaluated new benzensulfonamides for their cytotoxic/anticancer effects. Some compounds, notably those with trimethoxyphenyl groups, were identified as leader anticancer compounds based on their Potency-Selectivity Expression (PSE) values and selectivity as carbonic anhydrase inhibitors. This research paves the way for developing new anticancer drug candidates.
Antiproliferative Activity
- Novel Derivatives as Antiproliferative Agents : In a study by Motavallizadeh et al. (2014), several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared with potential antiproliferative properties. The synthesized compounds were tested against various tumor cell lines, revealing significant antiproliferative activity and providing a basis for developing new anticancer agents.
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of these analogs .
Biochemical Pathways
Tmp-containing compounds have been associated with various bioactivity effects, indicating their potential impact on multiple biochemical pathways .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Análisis Bioquímico
Biochemical Properties
This compound is part of a group of potent agents that exhibit diverse bioactivity effects . It has been found to interact with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
2,4,6-Trimethyl-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has shown notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-11-7-12(2)18(13(3)8-11)25(20,21)19-14-9-15(22-4)17(24-6)16(10-14)23-5/h7-10,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLBURJWLQINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4393300.png)
![N-{2-ethoxy-5-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B4393303.png)
![2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4393315.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methylbenzamide](/img/structure/B4393327.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4393335.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4393347.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4393362.png)
![N-cyclopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4393369.png)




![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
